

Application Notes and Protocols: Antimony(3+) in Semiconductor Manufacturing

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Compound of Interest

Compound Name: Antimony(3+)

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Introduction

Antimony (Sb), a metalloid element, plays a critical, albeit often specialized, role in the semiconductor industry. Its unique properties make it a valuable n-type dopant for silicon and an essential constituent in various III-V compound semiconductors. These materials are foundational for a range of electronic and optoelectronic devices, from high-power electronics to sophisticated infrared detectors. This document provides detailed application notes and experimental protocols for the use of **Antimony(3+)**, hereafter referred to as antimony, in key semiconductor manufacturing processes.

Antimony as an N-type Dopant in Silicon

Antimony is a preferred n-type dopant in silicon for specific applications, particularly in the fabrication of power devices and in creating heavily doped buried layers in integrated circuits. [1][2] Its primary advantage over other n-type dopants like arsenic and phosphorus is its lower diffusion coefficient, which allows for the formation of sharp, well-defined doping profiles that are stable at high processing temperatures.[3] This property is crucial for preventing dopant migration and maintaining device performance and reliability, especially in high-temperature applications.[3]

Key Advantages of Antimony Doping in Silicon:

- **Low Diffusion Rate:** Antimony's larger atomic size compared to silicon results in a slower diffusion rate, providing excellent control over junction depth and abruptness.[\[2\]](#)[\[3\]](#)
- **Reduced Autodoping:** Heavily antimony-doped silicon substrates exhibit minimal autodoping effects during the growth of epitaxial layers.[\[2\]](#)
- **High Doping Concentrations:** Antimony can be used to achieve high, often degenerate, doping levels necessary for creating low-resistivity layers.

Data Presentation: Antimony Doping in Silicon

Parameter	Value	Application/Comment
Dopant Type	n-type	Donates an extra electron to the silicon lattice.
Typical Doping Concentration	$10^{16} - 10^{19}$ atoms/cm ³	For power devices and buried layers. [4]
Resistivity	Can be $< 0.02 \Omega\cdot\text{cm}$	In heavily doped 200 mm silicon single crystals. [5]
Diffusion Coefficient in Si	Lower than Arsenic	Provides better control of doping profiles.
Implant Energy (High Energy)	7.0 MeV	Used for creating deep doped wells in power devices. [1]
Implant Dose (High Dose)	$6.4 \times 10^{15} - 2.0 \times 10^{16}$ atoms/cm ²	For achieving high surface concentrations. [2] [4]

Experimental Protocol: Antimony Doping in Silicon via Ion Implantation

This protocol outlines the general steps for introducing antimony into a silicon wafer using ion implantation, a precise method for doping.

1.3.1. Wafer Preparation:

- Start with a clean, high-purity single-crystal silicon wafer of the desired orientation (e.g., $\langle 100 \rangle$).
- Perform a standard RCA clean or equivalent solvent and acid cleaning procedure to remove organic and inorganic surface contaminants.
- Grow a thin (10-50 nm) screen oxide layer (SiO_2) on the wafer surface to prevent channeling effects during implantation and to protect the silicon surface.

1.3.2. Ion Implantation:

- Load the prepared silicon wafer into a high-energy ion implanter.
- Set the implantation parameters:
 - Species: Antimony ($^{121}\text{Sb}^+$)
 - Energy: 50 keV - 7 MeV (Application dependent. Lower energies for shallow junctions, higher energies for deep wells).[\[1\]](#)
 - Dose: 1×10^{14} - 2×10^{16} atoms/cm² (Determines the peak dopant concentration).[\[2\]](#)[\[4\]](#)
 - Tilt/Twist Angle: Typically 7° tilt and 22° twist to minimize channeling, unless channeling is desired for deeper profiles.[\[1\]](#)
- Perform the implantation process under high vacuum ($< 1 \times 10^{-6}$ Torr).

1.3.3. Post-Implantation Annealing:

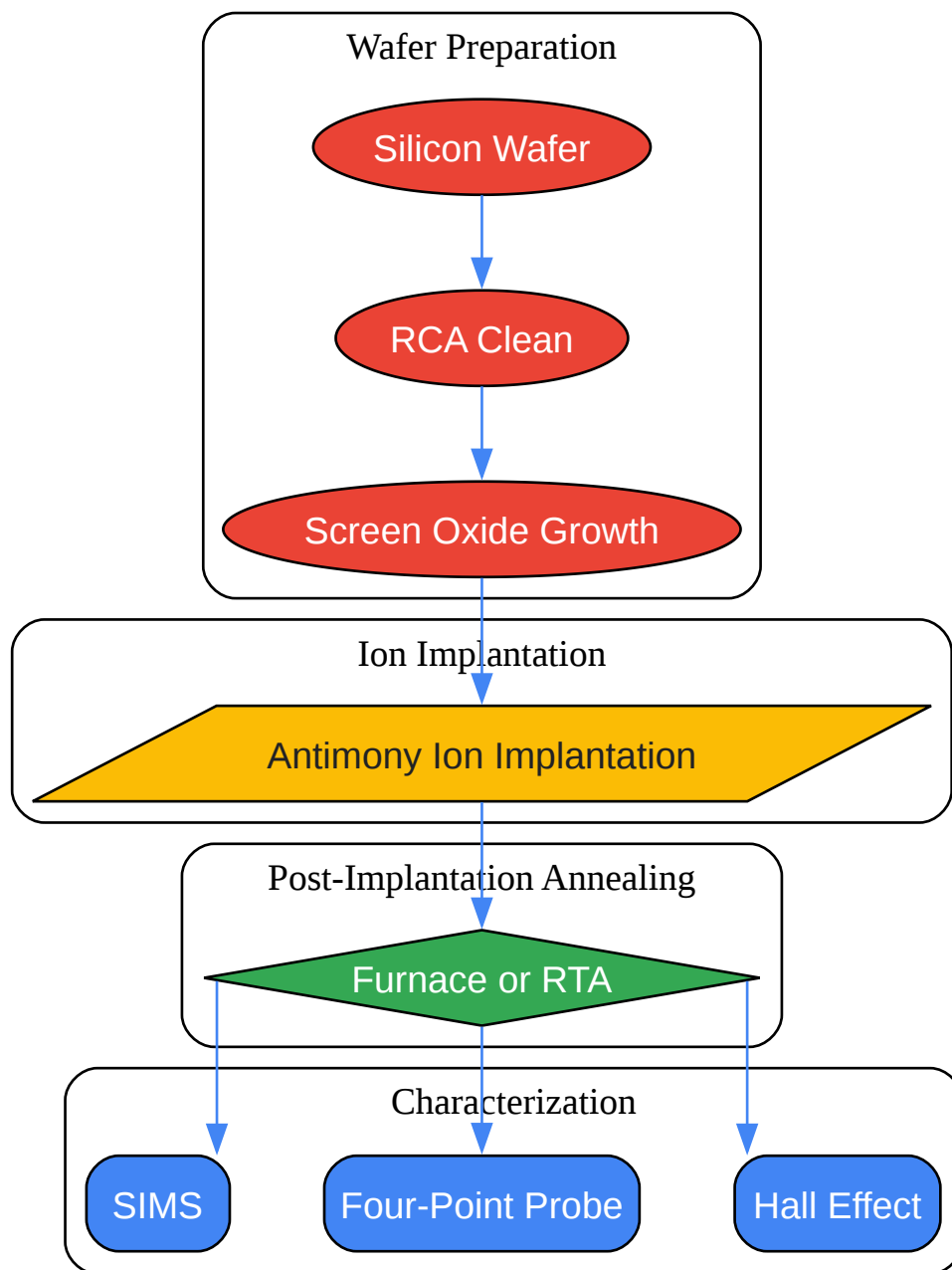
- After implantation, the silicon crystal lattice is damaged and the antimony atoms are not all electrically active. A high-temperature annealing step is required to repair the damage and activate the dopants.
- Use one of the following annealing methods:
 - Furnace Annealing: Heat the wafer in a furnace with an inert atmosphere (e.g., N_2 or Ar) at a temperature between 900°C and 1100°C for 15-60 minutes.

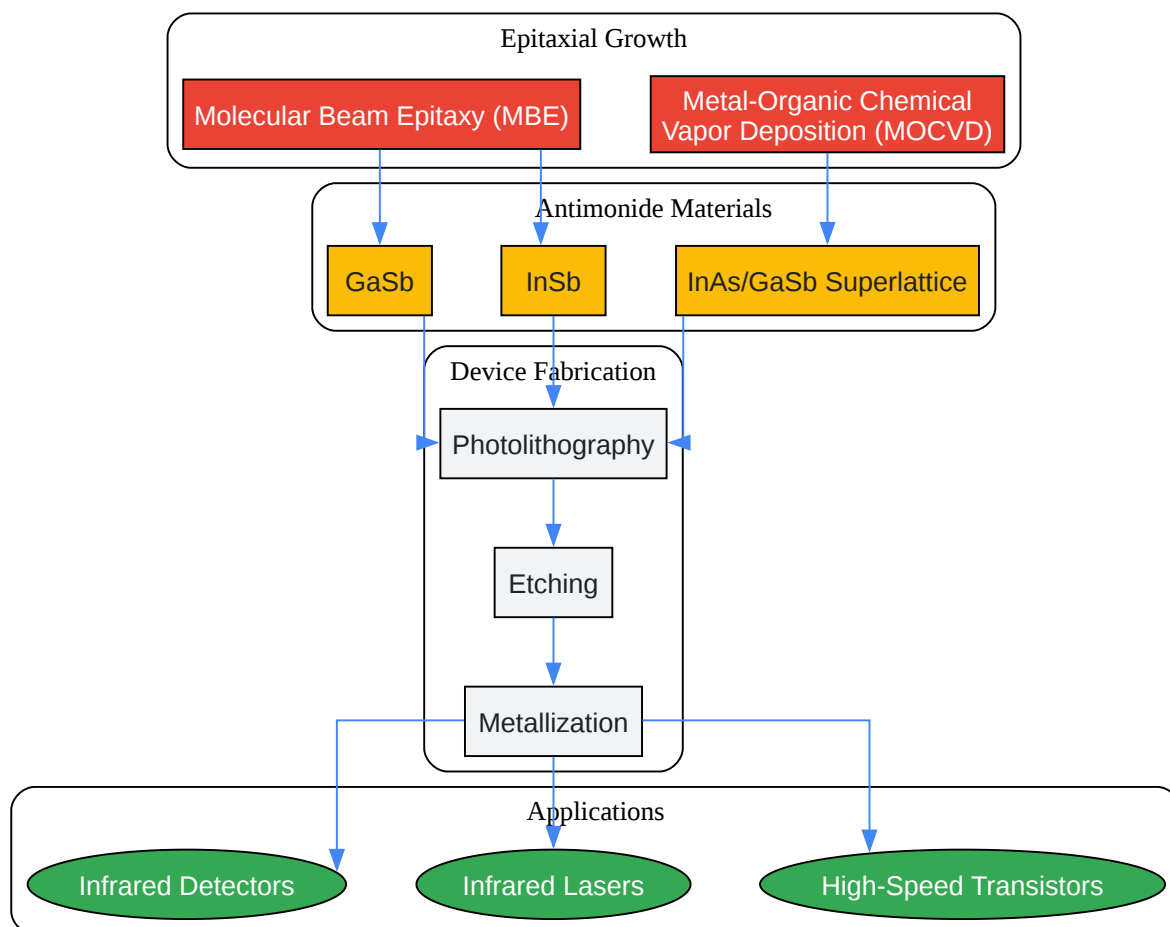
- Rapid Thermal Annealing (RTA): Rapidly heat the wafer to a high temperature (e.g., 1000-1100°C) for a short duration (e.g., 10-30 seconds) in an inert atmosphere. RTA is often preferred to minimize dopant diffusion.
- Cool the wafer down in a controlled manner to prevent thermal stress and wafer warpage.

1.3.4. Characterization:

- Doping Profile: Use Secondary Ion Mass Spectrometry (SIMS) to measure the depth profile of the antimony concentration.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Sheet Resistance: Use a four-point probe to measure the sheet resistance of the doped layer, which is related to the active dopant concentration and mobility.
- Carrier Concentration and Mobility: Use Hall effect measurements to determine the electrically active carrier concentration and mobility.

Visualization: Antimony Ion Implantation Workflow





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